![molecular formula C7H5N3O B1599990 Pyrido[3,4-D]pyridazin-1(2H)-one CAS No. 25381-41-3](/img/structure/B1599990.png)

Pyrido[3,4-D]pyridazin-1(2H)-one

Descripción general

Descripción

Pyrido[3,4-D]pyridazin-1(2H)-one is a chemical compound that belongs to the class of pyridazines . Pyridazines are aromatic, heterocyclic, organic compounds that contain a six-membered ring with two adjacent nitrogen atoms . They are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

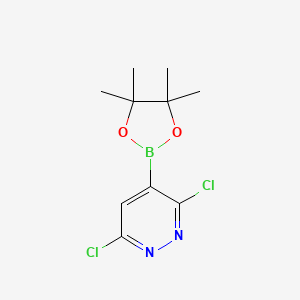

The synthesis of pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and unexpected C-C bond cleavage in the absence of metal . These reactions enable an efficient approach toward various pyridazines from simple and commercially available compounds .Molecular Structure Analysis

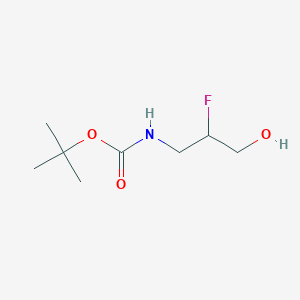

The molecular structure of Pyrido[3,4-D]pyridazin-1(2H)-one, like other pyridazines, is characterized by a six-membered ring with two adjacent nitrogen atoms . This simple molecular structure is a key factor in its high photoluminescence quantum efficiency .Chemical Reactions Analysis

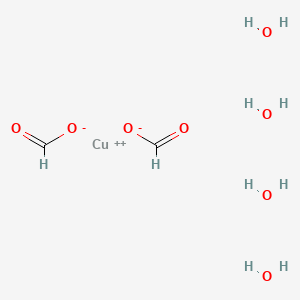

Pyrido[3,4-D]pyridazin-1(2H)-one, as part of the pyridazine family, can undergo various chemical reactions. For instance, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis

Pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, are typically colorless liquids with a boiling point of around 208 °C . They are miscible in water and various organic solvents .Aplicaciones Científicas De Investigación

-

- Pyridazine derivatives, including Pyrido[3,4-D]pyridazin-1(2H)-one, are used in various synthesis methods in organic chemistry. For example, they are used in Lewis acid-mediated inverse electron demand Diels-Alder reactions, copper-promoted 6- endo-trig cyclizations, and [4 + 2] annulations .

- The methods of application or experimental procedures vary depending on the specific reaction. For instance, in a copper-promoted 6- endo-trig cyclization, β,γ-unsaturated hydrazones are used under mild conditions .

- The outcomes of these reactions include the synthesis of functionalized pyridazines and 1,6-dihydropyridazines .

-

- Pyrido[2,3-b]pyrazine-based materials, which are similar to Pyrido[3,4-D]pyridazin-1(2H)-one, are used in the development of high-performance Organic Light Emitting Diodes (OLEDs) .

- The application involves designing and synthesizing a new tailor-made fluorescent core. By fine-tuning the band gap, the pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

- The results include the development of OLEDs with high External Quantum Efficiencies (EQEs) of up to 20.0% and 15.4% .

-

Synthesis of 6-Aryl-Pyridazin-3-amines

- In the field of organic chemistry, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .

- This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

- The outcome is the efficient synthesis of 6-aryl-pyridazin-3-amines in high yields .

-

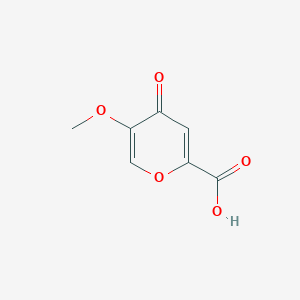

Synthesis of Pyridazinium Salts

- The synthesis of pyridazinium salts is achieved from readily available phenylazosulfonates in a single reaction step .

- This involves the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .

- The result is the efficient synthesis of pyridazinium salts .

-

Synthesis of 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones

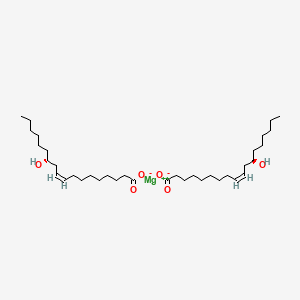

- In organic chemistry, an unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

- The method offers high yields and good functional group tolerance .

- The outcome is the efficient synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones .

-

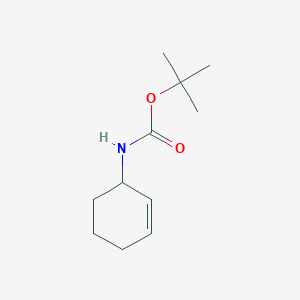

Synthesis of 1,6-Dihydropyridazines and Pyridazines

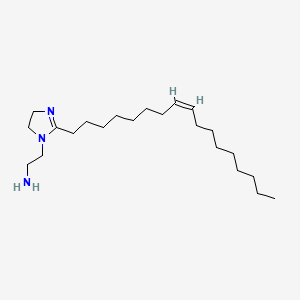

- A copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .

- Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .

- The result is the efficient synthesis of 1,6-dihydropyridazines and pyridazines .

Direcciones Futuras

Propiedades

IUPAC Name |

2H-pyrido[3,4-d]pyridazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWFGUZOHQWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447956 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,4-D]pyridazin-1(2H)-one | |

CAS RN |

25381-41-3 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)